molecular formula C12H19N5O B2701281 (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1707594-40-8

(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2701281
CAS No.: 1707594-40-8
M. Wt: 249.318
InChI Key: ALFWXHGRXIHCDY-UHFFFAOYSA-N
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Description

(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of piperidine, triazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, making them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone
  • (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(morpholin-1-yl)methanone
  • (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone

Uniqueness

(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone stands out due to its specific combination of piperidine, triazole, and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-piperidin-3-yltriazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c18-12(16-6-1-2-7-16)11-9-17(15-14-11)10-4-3-5-13-8-10/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFWXHGRXIHCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=N2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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